Structural Role of 6-Cyano Group in EZH2 Inhibitory Potency
The cyano group at the 6-position of the indole-4-carboxylic acid core is retained in the final EZH2 inhibitor EI1 (6-cyano-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(pentan-3-yl)-1H-indole-4-carboxamide), which displays IC50 values of 15 nM against EZH2 wild-type and 13 nM against EZH2 Y641F mutant . In contrast, indole-4-carboxylic acid derivatives lacking the 6-cyano substituent (e.g., 6-bromo-1H-indole-4-carboxylic acid or unsubstituted indole-4-carboxylic acid) cannot proceed directly to the active EZH2 inhibitor EI1 without additional cyanation chemistry . The 6-bromo-1H-indole-4-carboxylic acid requires a palladium-catalyzed cyanation step using zinc cyanide under inert atmosphere and elevated temperatures to introduce the cyano group, a transformation that typically proceeds in 60–85% yield depending on substrate and catalyst conditions .
| Evidence Dimension | Final EZH2 inhibitory potency (IC50) of derivative accessible from building block |
|---|---|
| Target Compound Data | IC50 15 nM (EZH2 WT); 13 nM (EZH2 Y641F) – accessed via direct amide coupling from 6-cyano-1H-indole-4-carboxylic acid |
| Comparator Or Baseline | 6-Bromo-1H-indole-4-carboxylic acid: No direct route to active EZH2 inhibitor; requires additional Pd-catalyzed cyanation step (~60–85% yield) before achieving the same IC50 endpoint |
| Quantified Difference | The 6-cyano building block eliminates one synthetic step with an estimated yield penalty of 15–40% and avoids palladium metal contamination risk . |
| Conditions | EZH2 inhibition assays as described by ChemSrc EI1 data; cyanation conditions from GuideChem 6-cyanoindole synthesis. |
Why This Matters
For medicinal chemistry groups synthesizing EZH2 inhibitors, selecting the 6-cyano building block directly removes a metal-catalyzed step, reducing synthesis time, cost, and heavy metal purification burden.
